molecular formula C21H20ClN3OS B2481856 N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359127-20-0

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2481856
CAS No.: 1359127-20-0
M. Wt: 397.92
InChI Key: CMTSBYVBFSCIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The starting materials may include 2-chloro-4-methylphenylamine, thiomorpholine, and quinoline derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting 2-chloro-4-methylphenylamine with a suitable quinoline derivative under basic conditions.

    Amide Bond Formation: Coupling the resulting intermediate with thiomorpholine-4-carbonyl chloride in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. It can be studied for its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicine, this compound may be investigated for its potential as a drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity profiles would be important areas of research.

Industry

Industrially, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties can be leveraged for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
  • N-(4-Methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-(2-Chloro-4-methylphenyl)-3-(piperidine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(2-CHLORO-4-METHYLPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the presence of the thiomorpholine ring, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

[4-(2-chloro-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-14-6-7-19(17(22)12-14)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTSBYVBFSCIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.